Einecs 299-787-3
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Overview
Description
Einecs 299-787-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 299-787-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Einecs 299-787-3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Medicine: It is investigated for its potential therapeutic properties and effects on human health.
Industry: It is used in the production of various industrial products and materials.
Comparison with Similar Compounds
Einecs 299-787-3 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:
Amyl nitrite: (Einecs 203-770-8)
Bismuth tetroxide: (Einecs 234-985-5)
Mercurous oxide: (Einecs 239-934-0)
These compounds share certain chemical properties and applications but also have unique characteristics that differentiate them from this compound.
Properties
CAS No. |
93904-49-5 |
---|---|
Molecular Formula |
C36H50N8O15S3 |
Molecular Weight |
931.0 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;4-[[4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)phenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C24H17N5O9S3.3C4H11NO2/c1-12-2-11-17-20(21(12)41(36,37)38)39-22(25-17)13-3-5-14(6-4-13)26-27-18-19(24(31)32)28-29(23(18)30)15-7-9-16(10-8-15)40(33,34)35;3*6-3-1-5-2-4-7/h2-11,18H,1H3,(H,31,32)(H,33,34,35)(H,36,37,38);3*5-7H,1-4H2 |
InChI Key |
LDLFRICEOMGUOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.C(CO)NCCO.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
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